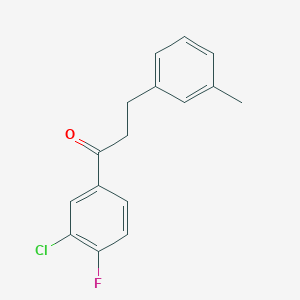
3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFO . It has diverse applications in scientific research, offering opportunities for the synthesis of novel pharmaceuticals and exploration of its unique chemical properties.
Molecular Structure Analysis
The molecular structure of 3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone consists of a propiophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively, and a 3-methylphenyl group attached to the 3 position . The molecular weight of this compound is 276.73 .Physical And Chemical Properties Analysis
The boiling point of 3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is predicted to be 404.9±45.0 °C . The density is predicted to be 1.200±0.06 g/cm3 .科学的研究の応用
1. Applications in Copolymer Synthesis
The compound 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone has been researched in the context of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are used in copolymer synthesis with styrene. This process involves the use of radical initiation and results in copolymers with specific compositions and structural characteristics as analyzed by various spectroscopic techniques and thermal analyses (Savittieri et al., 2022).
2. Role in Structural Analysis of Substituted Pyrazolines
Research on substituted pyrazolines, which include compounds similar in structure to this compound, has provided insights into the molecular structure and intermolecular interactions of these compounds. This includes the analysis of the conformation of pyrazole rings and the crystal structure of the compounds, revealing various intermolecular interactions (Chopra et al., 2007).
3. Involvement in the Synthesis of Chalcones
Studies on the molecular structures of a series of substituted chalcones, which are related to this compound, have been conducted. These studies focus on the keto group configuration and intermolecular contacts within the crystal structure of these compounds. The research contributes to the understanding of weak intermolecular interactions and their role in crystal packing (Chopra et al., 2007).
4. Exploration in Quantum Chemical Studies
Quantum chemical studies have been conducted on compounds with structural similarities to this compound. These studies focus on the molecular geometry, chemical reactivity, and electrostatic potential, providing insights into the chemically active sites responsible for the compound's reactivity (Satheeshkumar et al., 2017).
5. Research in Liquid Crystal Alignment
The compound has also been explored in the context of liquid crystal alignment. Studies show that specific derivatives can promote excellent photoalignment of bulk commercial nematic liquid crystals, influenced by the number and disposition of fluoro-substituents (Hegde et al., 2013).
Safety and Hazards
3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHKIAGQWFKOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644083 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-93-7 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

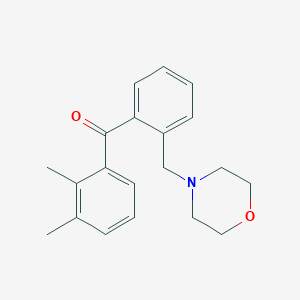
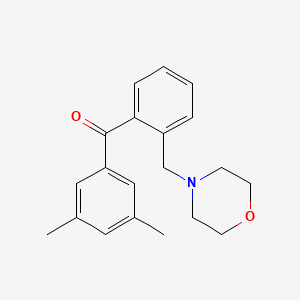

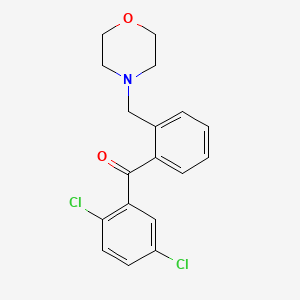

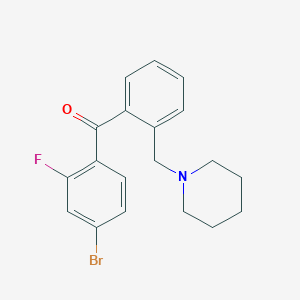
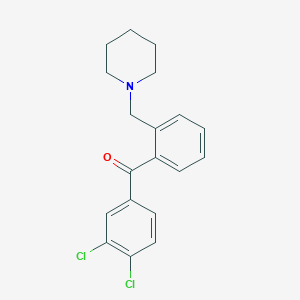


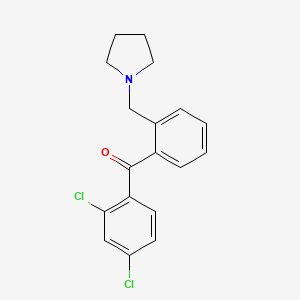
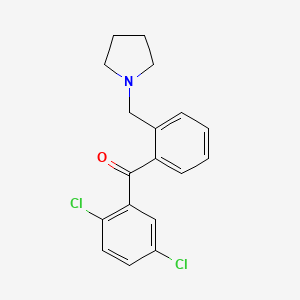

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)
